molecular formula C16H26N2O8 B12296565 N2-[1-Deoxy-2,3

N2-[1-Deoxy-2,3

Cat. No.: B12296565
M. Wt: 374.39 g/mol
InChI Key: UDOYLEPZHSUOQL-UHFFFAOYSA-N
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Description

N2-[1-Deoxy-2,3] is a compound that belongs to the class of nucleosides, which are the building blocks of nucleic acids. These molecules play a crucial role in the genetic processes of all living organisms. Nucleosides are composed of a nitrogenous base attached to a sugar molecule. The unique structure of this compound] makes it an interesting subject for scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-[1-Deoxy-2,3] involves several stepsThe glycosidic bond is then formed through a series of chemical reactions, including acetylation and Mitsunobu alkylation . The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as triphenylphosphine .

Industrial Production Methods: Industrial production of this compound] often employs high-yield protocols to ensure efficiency. These methods may include the use of automated synthesizers and large-scale reactors to facilitate the chemical reactions. The final product is purified through techniques such as crystallization and chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: N2-[1-Deoxy-2,3] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed: The major products formed from these reactions include modified nucleosides with enhanced antiviral and cytotoxic properties. These products are often tested for their biological activity in various cell systems .

Properties

Molecular Formula

C16H26N2O8

Molecular Weight

374.39 g/mol

IUPAC Name

4-amino-4-oxo-2-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]butanoic acid

InChI

InChI=1S/C16H26N2O8/c1-14(2)23-9-6-22-16(7-18-8(13(20)21)5-10(17)19)12(11(9)24-14)25-15(3,4)26-16/h8-9,11-12,18H,5-7H2,1-4H3,(H2,17,19)(H,20,21)

InChI Key

UDOYLEPZHSUOQL-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CNC(CC(=O)N)C(=O)O)C

Origin of Product

United States

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